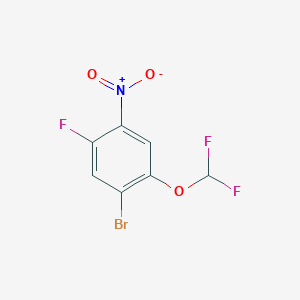
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene
Descripción general
Descripción
“1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene” is a chemical compound with the molecular formula C7H3BrF3NO3 and a molecular weight of 286 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, bromo-nitrobenzene compounds are known to undergo various reactions. For instance, 1-bromo-4-nitrobenzene can undergo electrochemical reduction and palladium-catalyzed Stille cross-coupling reactions .
Aplicaciones Científicas De Investigación
Vibrational Spectra Analysis
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene and similar compounds have been analyzed for their vibrational spectra. A study by Reddy and Rao (1994) on substituted benzenes, including trisubstituted benzenes like 1-bromo-2,4-difluorobenzene, utilized normal coordinate analysis to determine vibrational frequencies and make vibrational assignments. This research contributes to understanding the molecular structure and behavior of such compounds (Reddy & Rao, 1994).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds are significant areas of research. For instance, Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, characterizing it through various techniques like X-ray crystallography and NMR. Such studies are crucial for the development of new compounds and understanding their properties (Sweeney, McArdle, & Aldabbagh, 2018).
Photofragment Translational Spectroscopy
Research in photofragment translational spectroscopy of related halogenated nitrobenzenes, like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, provides insights into the effects of substitution on photodissociation processes. A study by Gu et al. (2001) used this technique to understand the energy distribution and dynamics of molecular fragments upon UV photodissociation, contributing to the understanding of reaction mechanisms in such compounds (Gu et al., 2001).
Electrochemical Studies
Electrochemical studies of halobenzenes, including compounds like 1-bromo-4-fluorobenzene, are another area of interest. Horio et al. (1996) explored the mechanisms of side reactions during the electrochemical fluorination of halobenzenes, contributing to our understanding of electrochemical processes and the formation of fluorinated compounds (Horio et al., 1996).
Applications in Polymer Solar Cells
Another application area is in the development of polymer solar cells. Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene in polymer solar cells, demonstrating its role in improving power conversion efficiency. Their research highlighted the potential of such compounds in enhancing solar cell performance (Fu et al., 2015).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Given its structure, it may undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Based on its potential to undergo electrophilic aromatic substitution reactions, it might be involved in various biochemical pathways where such reactions are prevalent .
Análisis Bioquímico
Biochemical Properties
1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene plays a role in biochemical reactions primarily due to its reactive functional groups. The compound can interact with enzymes, proteins, and other biomolecules through various mechanisms. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, its impact on gene expression can result in changes in the production of specific proteins, thereby affecting cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. It can also interact with transcription factors, influencing gene expression. These binding interactions are facilitated by the compound’s functional groups, which can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can result in altered cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism .
Propiedades
IUPAC Name |
1-bromo-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFADAHIFOCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)
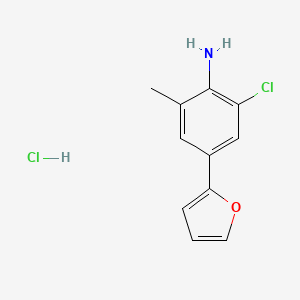
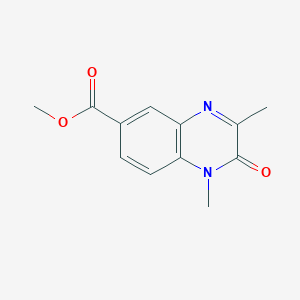
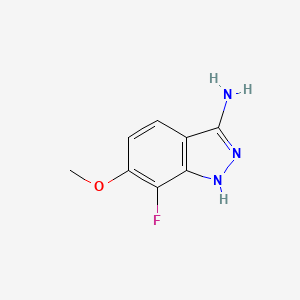

![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)
![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)
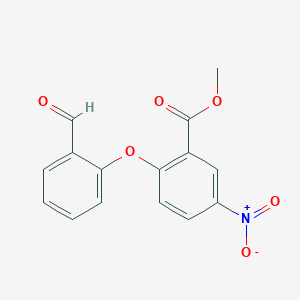
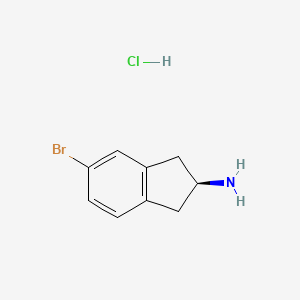
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)
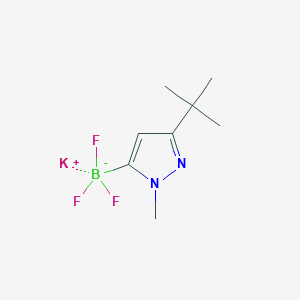
![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)
![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
